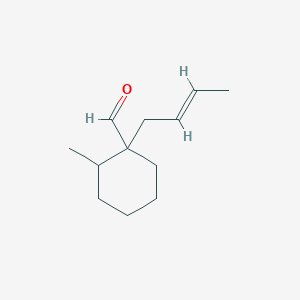
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with crotyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an alkylation mechanism, followed by oxidation to introduce the aldehyde group.
Industrial production methods may involve the use of homogeneous catalysts to facilitate the reaction. For example, palladium-catalyzed telomerizations can be employed to produce the desired compound from 1,3-butadiene and other precursors .
Analyse Des Réactions Chimiques
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -20°C to room temperature .
Applications De Recherche Scientifique
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors
Mécanisme D'action
The mechanism by which 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-en-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as crotyl alcohol, crotonaldehyde, and crotonic acid. These compounds share the but-2-en-1-yl group but differ in their functional groups and overall structure. The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and imparts distinct chemical properties .
Similar Compounds
Crotyl alcohol: An unsaturated alcohol with the formula C4H8O.
Crotonaldehyde: An unsaturated aldehyde with the formula C4H6O.
Crotonic acid: An unsaturated carboxylic acid with the formula C4H6O2.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-3-4-8-12(10-13)9-6-5-7-11(12)2/h3-4,10-11H,5-9H2,1-2H3/b4-3+ |
Clé InChI |
SKIPHHUAZOIADO-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CC1(CCCCC1C)C=O |
SMILES canonique |
CC=CCC1(CCCCC1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


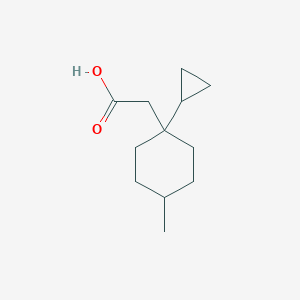
(propan-2-yl)amine](/img/structure/B13194122.png)
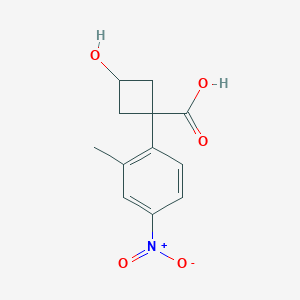
![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
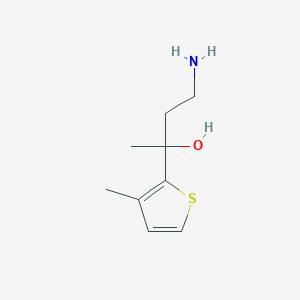
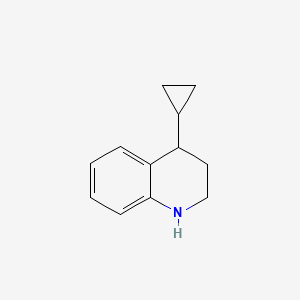
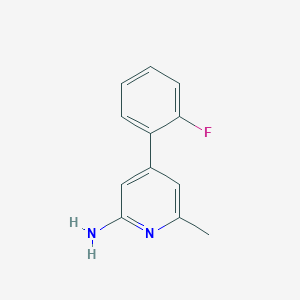
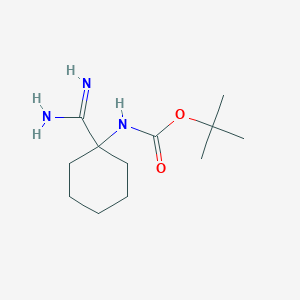
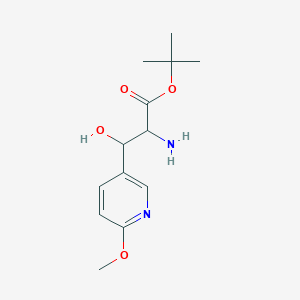
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)

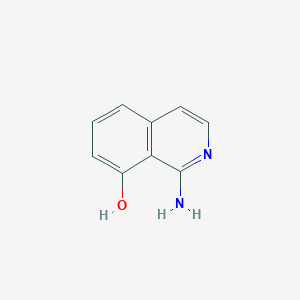
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
